17(R)-Protectin D1

Specialized pro-resolving mediators Aspirin pharmacology COX-2 acetylation

17(R)-Protectin D1 (AT-PD1; CAS 660430-03-5) is the aspirin-triggered 17R-epimer of the specialized pro-resolving mediator (SPM) protectin D1 (PD1), biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via aspirin-acetylated COX-2 rather than the canonical 15-lipoxygenase pathway. Structurally, it is defined as (4Z,7Z,10R,11E,13E,15Z,17R,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid, with a molecular formula of C₂₂H₃₂O₄ and a molecular weight of 360.49 g/mol, wherein the sole structural distinction from endogenous PD1 (10R,17S) is the inverted stereochemistry at the C-17 hydroxyl position.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B15498746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17(R)-Protectin D1
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O
InChIInChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21-/m1/s1
InChIKeyCRDZYJSQHCXHEG-HBMALMRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17(R)-Protectin D1 for Research Procurement: Sourcing the Aspirin-Triggered Epimer of Protectin D1


17(R)-Protectin D1 (AT-PD1; CAS 660430-03-5) is the aspirin-triggered 17R-epimer of the specialized pro-resolving mediator (SPM) protectin D1 (PD1), biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via aspirin-acetylated COX-2 rather than the canonical 15-lipoxygenase pathway [1]. Structurally, it is defined as (4Z,7Z,10R,11E,13E,15Z,17R,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid, with a molecular formula of C₂₂H₃₂O₄ and a molecular weight of 360.49 g/mol, wherein the sole structural distinction from endogenous PD1 (10R,17S) is the inverted stereochemistry at the C-17 hydroxyl position [2]. This epimer is a member of the protectin family of SPMs and functions as an agonist of resolution-phase inflammation, reducing polymorphonuclear neutrophil (PMN) recruitment and transendothelial migration in both in vitro and in vivo models [3].

Why 17(R)-Protectin D1 Cannot Be Substituted with 17(S)-Protectin D1 or PDX


Generic substitution among dihydroxy-DHA isomers is scientifically invalid due to stereochemistry-dependent biosynthesis, distinct receptor engagement, and divergent bioactivity profiles. 17(R)-Protectin D1 arises exclusively via the aspirin-acetylated COX-2 pathway, whereas endogenous 17(S)-PD1 is generated by 15-lipoxygenase—meaning that experimental models examining aspirin-dependent pharmacology or comparing COX-2-dependent versus LOX-dependent resolution mechanisms require the specific 17R-epimer for pathway fidelity [1]. Furthermore, protectin DX (PDX; 10S,17S-diHDHA) possesses a completely different double-bond geometry (E,Z,E versus E,E,Z for PD1/AT-PD1) and an inverted C-10 stereocenter, resulting in markedly lower anti-inflammatory potency and distinct biological actions, including sub-micromolar inhibition of platelet aggregation not observed with PD1 [2]. Even within the protectin family, the Δ15-trans-isomer of PD1 is entirely inactive in attenuating neutrophil transmigration, underscoring that small configurational changes ablate function [3].

Quantitative Differentiation Evidence for 17(R)-Protectin D1: Comparative Activity Data for Procurement Decisions


Aspirin-Triggered Biosynthetic Origin: Pathway-Dependent Production Defines 17(R)-PD1's Distinct Identity

17(R)-Protectin D1 is biosynthesized exclusively via aspirin-acetylated COX-2 acting on DHA to yield 17R-HDHA, which is subsequently converted to the 17R-epimer of PD1. In contrast, endogenous protectin D1 (17S-PD1) is produced via 15-lipoxygenase (15-LOX) acting on DHA to yield 17S-HDHA [1]. In human cells, treatment with aspirin (10-100 μM) shifts the biosynthetic output from the 17S series to the 17R-epimeric series, with aspirin-acetylated COX-2 generating 17R-HDHA at rates approximately 40-60% of the native 15-LOX pathway under comparable substrate conditions [2].

Specialized pro-resolving mediators Aspirin pharmacology COX-2 acetylation

In Vitro Neutrophil Transmigration: 17(R)-PD1 Demonstrates Picomolar Potency Comparable to Native PD1

17(R)-Protectin D1 decreases leukotriene B₄ (LTB₄)-induced transendothelial migration of human polymorphonuclear neutrophils (PMNs) across HUVEC monolayers at concentrations ranging from 0.1 to 10 nM (100-10,000 pM) [1]. The native 17S-PD1 (protectin D1) attenuates human neutrophil transmigration by approximately 50% at a 10 nM concentration in comparable assay systems [2].

Neutrophil migration Inflammation resolution Transendothelial migration

In Vivo Peritonitis Model: 17(R)-PD1 Reduces Neutrophil Recruitment at Sub-Nanogram Doses

In a mouse model of TNF-α-induced peritonitis, 17(R)-Protectin D1 reduces the recruitment of neutrophils when administered at doses ranging from 0.01 to 10 ng per animal . For context, endogenous 17S-PD1 (protectin D1) reduces PMN infiltration by approximately 40% at 1 ng/mouse in zymosan-induced peritonitis [1].

Peritonitis Neutrophil infiltration In vivo inflammation

AT-PD1 Versus Δ15-trans-PD1 Isomer: Stereochemical Stringency for Bioactivity

Aspirin-triggered NPD1/PD1 (17(R)-Protectin D1) reduced neutrophil recruitment in murine peritonitis in a dose-dependent fashion, whereas the Δ15-trans-isomer of PD1 was completely ineffective under identical conditions [1]. Additionally, protectin D1 (10R,17S) at 10 nM attenuates human neutrophil transmigration by approximately 50%, whereas its Δ15-trans-isomer is entirely inactive [2].

Stereoselectivity Structure-activity relationship SPM pharmacology

Protectin D1 (10R,17S) Demonstrates Superior Anti-Inflammatory Potency Relative to Other Natural Dihydroxy-DHA Isomers

Among the natural dihydroxy-DHA isomers, protectin D1 (10R,17S) possesses the highest anti-inflammatory activity. Other stereoisomers and positional isomers, including 10S,17S-diHDHA (PDX), 4S,17S-diHDHA, 7S,17S-diHDHA, and 22-hydroxy-10,17S-docosatriene, exhibit lower bioactivity and are less capable of attenuating neutrophil recruitment and inflammation [1].

Isomer selectivity Anti-inflammatory potency Structure-activity

Optimal Research Applications for 17(R)-Protectin D1 Based on Quantitative Differentiation Evidence


Investigating Aspirin-Dependent Resolution Pharmacology and COX-2 Acetylation Mechanisms

17(R)-Protectin D1 is the definitive chemical probe for studies requiring the aspirin-triggered epimer of PD1. Unlike endogenous 17S-PD1, which is produced via 15-lipoxygenase, 17(R)-PD1 is exclusively generated via aspirin-acetylated COX-2 acting on DHA [1]. Researchers investigating how aspirin exerts its pro-resolving and anti-inflammatory effects beyond COX inhibition should procure 17(R)-PD1 rather than 17S-PD1, as only the 17R-epimer authentically represents the aspirin-triggered branch of the DHA metabolome [2].

Comparative SPM Studies Differentiating COX-2-Dependent Versus LOX-Dependent Resolution Pathways

For experiments designed to dissect the relative contributions of COX-2-dependent versus 15-LOX-dependent resolution pathways, 17(R)-Protectin D1 and 17(S)-Protectin D1 must be procured and tested separately. In human cells, aspirin treatment shifts biosynthetic output from 17S-HDHA to 17R-HDHA at approximately 40-60% efficiency [1]. Using the correct epimer ensures that pathway-specific pharmacology is accurately represented and that observed effects can be correctly attributed to either the aspirin-triggered or the endogenous lipoxygenase-driven route [2].

Neutrophil Transmigration and Peritonitis Models Requiring Picomolar-to-Nanomolar Potency SPMs

17(R)-Protectin D1 is appropriate for in vitro and in vivo models of neutrophil-driven inflammation where low-dose SPM pharmacology is under evaluation. The compound effectively reduces LTB₄-induced transendothelial migration of human PMNs at 0.1-10 nM [1] and reduces neutrophil recruitment in TNF-α-induced peritonitis at 0.01-10 ng per animal [2]. These potency ranges are comparable to those reported for native 17S-PD1, confirming that the 17R-epimer can serve as a functional equivalent in resolution pharmacology studies where aspirin-pathway context is required.

Stereochemical Stringency Controls in Protectin Isomer Studies

17(R)-Protectin D1 should be used as a positive control in experiments designed to test the stereochemical requirements for protectin bioactivity. The Δ15-trans-isomer of PD1 is completely inactive in attenuating neutrophil migration despite sharing the same molecular formula [1]. Including both active (17R-PD1) and inactive (Δ15-trans) isomers in the same experimental design provides a robust internal control for stereochemical specificity, demonstrating that observed effects are due to specific receptor or target engagement rather than non-specific lipid interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17(R)-Protectin D1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.